1-Bromo-4-(2,2-difluorovinyl)benzene
Overview
Description
1-Bromo-4-(2,2-difluorovinyl)benzene is a useful research compound. Its molecular formula is C8H5BrF2 and its molecular weight is 219.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Dibenzo[b,d]oxepines
A novel method involves base-mediated reactions of 1-bromo-2-(2,2-difluorovinyl)benzenes with phenols, followed by Pd-catalyzed intramolecular C-H arylation. This process offers a unique route to dibenz[b,d]oxepine derivatives, a class of compounds relevant to pharmaceutical research, by constructing medium-sized ring structures through diaryl ketene acetals intermediates (Ausekle, Ehlers, Villinger, & Langer, 2018).
Fluorescence Properties
1-Bromo-4-(2,2-diphenylvinyl)benzene, a derivative, exhibits significant fluorescence properties. It shows augmented fluorescence intensity in the solid state compared to solution, indicating potential applications in materials science for luminescent materials (Liang Zuo-qi, 2015).
Light Emission in Polymers
4-Bromo(trifluorovinyloxy)benzene, a related compound, is used in the synthesis of chromophore-containing perfluorocyclobutyl (PFCB) polymers. These polymers demonstrate high thermal stability and superb processability, with potential applications in materials science for tailored light emission in a broad range of the visible spectrum (Neilson, Budy, Ballato, & Smith, 2007).
Safety and Hazards
1-Bromo-4-(2,2-difluorovinyl)benzene is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H227 (Combustible liquid), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
1-Bromo-4-(2,2-difluorovinyl)benzene is an organic compound with a structure characterized by a benzene ring, a bromine atom, and a difluorovinyl group It’s known that the compound can be used in various organic synthesis reactions, including cross-linking reactions and catalytic reactions .
Mode of Action
The difluorovinyl group, on the other hand, can participate in addition reactions due to the presence of the carbon-carbon double bond .
Pharmacokinetics
Its solubility in organic solvents such as ethanol and methanol suggests that it may be well-absorbed in the body
Result of Action
It’s known that the compound may cause irritation to the eyes, skin, and respiratory tract upon contact . Therefore, appropriate safety measures should be taken when handling this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, catalysts, and the reaction conditions such as temperature and pressure. Moreover, it should be stored under -20°C to maintain its stability .
Properties
IUPAC Name |
1-bromo-4-(2,2-difluoroethenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJISEJYMAHRKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628881 | |
Record name | 1-Bromo-4-(2,2-difluoroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84750-93-6 | |
Record name | 1-Bromo-4-(2,2-difluoroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-beta,beta-difluorostyrene (stabilized with TBC) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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